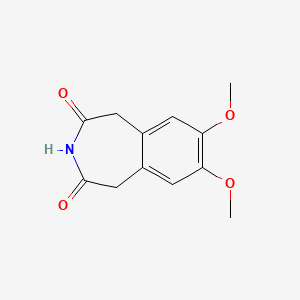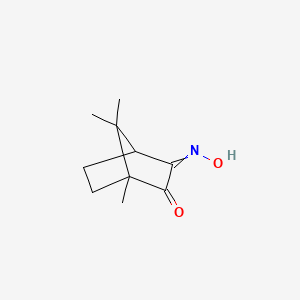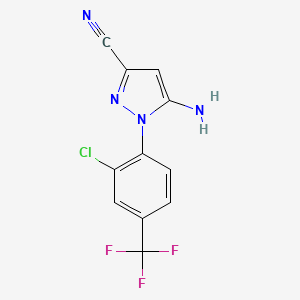![molecular formula C₄₇H₆₁NO₄ B1145038 (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet CAS No. 186826-68-6](/img/no-structure.png)
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet, also known as this compound, is a useful research compound. Its molecular formula is C₄₇H₆₁NO₄ and its molecular weight is 703.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Detection and Doping Control in Sports
The detection of clostebol misuse in sports, particularly due to its presence in pharmaceutical formulations like Trofodermin®, highlights the challenges in distinguishing intentional from accidental doping. Research on clostebol metabolism has been essential in understanding how trace amounts can lead to positive doping tests, emphasizing the need for more sensitive and specific detection methods in anti-doping efforts (de la Torre et al., 2020).
Intratumoral Androgen Metabolism in Cancer Therapy
Studies on intratumoral androgen biosynthesis in castration-resistant prostate cancer (mCRPC) have unveiled novel therapeutic targets. The discovery of potent metabolites, such as 17-(pyridin-3-yl)androsta-4,16-dien-3-one (D4A), with antitumor activities provides a foundation for developing new treatments that inhibit androgen biosynthesis and receptor antagonism, thereby offering hope for patients with mCRPC (Penning & Tamae, 2016).
Neuroendocrine Regulation and Brain Function
The metabolite of dihydrotestosterone, 5α-androstane-3β,17β-diol (3β-Diol), has been identified as a significant modulator of stress responses and neural protection. This compound acts through estrogen receptors rather than androgen receptors, suggesting a complex interplay between androgens and estrogens in brain function and offering insights into potential therapeutic approaches for neurological disorders (Handa et al., 2008).
Advances in Prostate Cancer Treatment
Abiraterone acetate, a selective inhibitor of cytochrome P450 17α-hydroxylase/C17,20-lyase, has emerged as a critical drug in treating metastatic castration-resistant prostate cancer (CRPC). Its efficacy in prolonging overall survival and delaying disease progression underscores the importance of targeting androgen biosynthesis in advanced prostate cancer management (Hoy, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol 3-Acet involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The synthesis pathway involves several steps, including protection of hydroxyl groups, reduction of double bonds, and acetylation of hydroxyl groups.", "Starting Materials": [ "Androsta-5,16-dien-3β-ol", "3-Pyridinecarboxaldehyde", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of the hydroxyl groups of androsta-5,16-dien-3β-ol using acetic anhydride and pyridine to form the acetylated intermediate", "Reduction of the double bonds in the acetylated intermediate using sodium borohydride in methanol to form the diol intermediate", "Reaction of the diol intermediate with 3-pyridinecarboxaldehyde in chloroform and sodium hydroxide to form the final product" ] } | |
Numéro CAS |
186826-68-6 |
Formule moléculaire |
C₄₇H₆₁NO₄ |
Poids moléculaire |
703.99 |
Synonymes |
(3β)-16-[(3β)-3-(Acetyloxy)androsta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol Acetate (ester) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





